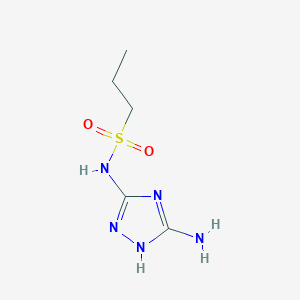

N-(5-amino-4H-1,2,4-triazol-3-yl)propane-1-sulfonamide

Description

Properties

IUPAC Name |

N-(5-amino-1H-1,2,4-triazol-3-yl)propane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N5O2S/c1-2-3-13(11,12)10-5-7-4(6)8-9-5/h2-3H2,1H3,(H4,6,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUWQVKAQRZFTNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NC1=NNC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination of 5-amino-3-mercapto-1,2,4-triazole

A critical intermediate, 5-amino-3-chlorosulfonyl-1,2,4-triazole , is prepared by chlorination of 5-amino-3-mercapto-1,2,4-triazole under controlled acidic conditions:

-

- Chlorine gas is bubbled into an aqueous acidic medium containing 5-amino-3-mercapto-1,2,4-triazole.

- Temperature is maintained between 0°C and 25°C to control the exothermic reaction.

- Chlorine equivalents range from 2.8 to 3.6 moles per mole of starting material, with about 3 moles preferred.

- Suitable solvents include acetonitrile, acetic acid, formic acid, and others.

- Reaction time varies from 1 hour to 6 days, typically 2 to 24 hours.

-

- The chlorination converts the mercapto group to a chlorosulfonyl group, yielding the reactive intermediate for further coupling.

-

- The product can be isolated by extraction into aqueous alkaline medium followed by acid precipitation at pH 4.5–6.5 and filtration.

This method is advantageous due to the availability of starting materials and relatively mild conditions, although it requires careful control of chlorine addition and temperature.

Coupling with Propane-1-sulfonamide

The chlorosulfonyl intermediate undergoes nucleophilic substitution with propane-1-sulfonamide or related amines to form the target compound:

-

- Equimolar amounts of 5-amino-3-chlorosulfonyl-1,2,4-triazole and propane-1-sulfonamide are reacted.

- Organic solvents such as acetonitrile or acetic acid are commonly used.

- The reaction is typically conducted at elevated temperatures (40–100°C), with 50–90°C preferred.

- The reaction proceeds without added acid acceptors or bases to avoid side reactions.

-

- Typically from 2 hours up to 24 hours depending on scale and solvent.

-

- The product is isolated by filtration after precipitation or extracted and purified by recrystallization.

This step efficiently forms the sulfonamide bond, yielding this compound with good purity and yield.

Alternative Synthetic Routes via Cyanoiminodithiocarbonate Intermediates

Some research groups have explored alternative routes involving:

- Treatment of primary sulfonamides with dimethyl N-cyanoiminodithiocarbonate in boiling acetone with potassium carbonate.

- Subsequent reaction with hydrazine hydrate in refluxing acetonitrile or ethanol to form the triazole ring and sulfonamide functionality.

This method, while more commonly applied to pyridine-3-sulfonamides, demonstrates the versatility of triazole sulfonamide synthesis and could be adapted for propane-1-sulfonamide derivatives with optimization.

Summary Table of Preparation Methods

| Step | Starting Material | Reagents & Conditions | Temperature | Time | Solvent | Yield & Notes |

|---|---|---|---|---|---|---|

| 1. Chlorination | 5-amino-3-mercapto-1,2,4-triazole | Cl2 gas, aqueous acid | 0–25°C | 2–24 h | Acetonitrile, Acetic acid | Intermediate: 5-amino-3-chlorosulfonyl-1,2,4-triazole; controlled exotherm |

| 2. Coupling | 5-amino-3-chlorosulfonyl-1,2,4-triazole + propane-1-sulfonamide | Nucleophilic substitution | 50–90°C | 2–24 h | Acetonitrile, Acetic acid | Target sulfonamide; isolated by precipitation |

| Alternative route | Primary sulfonamide + dimethyl N-cyanoiminodithiocarbonate | Followed by hydrazine hydrate reflux | Boiling acetone, reflux ethanol/acetonitrile | 3.5–16 h | Acetone, ethanol, acetonitrile | Two-step synthesis; adaptable |

Research Findings and Practical Considerations

- The chlorination step is sensitive to temperature and chlorine feed rate due to exothermicity; external cooling is recommended.

- Use of acetonitrile or acetic acid as solvent balances reactivity and solubility.

- The coupling reaction proceeds efficiently without acid scavengers, simplifying purification.

- Alternative routes via cyanoiminodithiocarbonate intermediates offer flexibility but may require longer reaction times and additional purification steps.

- The overall process provides a scalable route for industrial or laboratory synthesis of the target sulfonamide.

Chemical Reactions Analysis

3.1. Nucleophilic Substitution Reactions

The primary reaction mechanism for synthesizing N-(5-amino-4H-1,2,4-triazol-3-yl)propane-1-sulfonamide involves nucleophilic substitution (SN2 mechanism). The amine group of the triazole acts as a nucleophile attacking the electrophilic sulfur atom in the sulfonyl chloride.

3.2. Tautomerism

The synthesized compound may exhibit tautomeric behavior due to the presence of multiple nitrogen atoms in the triazole ring. Tautomerism can influence the compound's stability and reactivity.

3.3. Potential Decomposition Reactions

Under certain conditions (e.g., high temperatures or acidic environments), this compound may undergo decomposition reactions that can lead to the formation of various by-products.

Biological Activities

This compound has been evaluated for its biological activities:

Table 1: Biological Activities of this compound

| Activity Type | Description | Reference |

|---|---|---|

| Antifungal | Exhibits activity against Candida species | |

| Antibacterial | Effective against various bacterial strains | |

| Antitumor | Potential chemotherapeutic properties |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. N-(5-amino-4H-1,2,4-triazol-3-yl)propane-1-sulfonamide may serve as a scaffold for developing new antifungal and antibacterial agents. Triazole derivatives have shown efficacy against various pathogens, making them potential candidates for drug development .

Anticancer Properties

Studies have highlighted the potential of triazole derivatives in cancer therapy. Compounds similar to this compound have demonstrated cytotoxic effects against cancer cell lines. For instance, research on triazole-thiones has shown promising results in inhibiting the growth of breast cancer cells (MCF-7), suggesting that this compound could be explored for its anticancer activity .

Neuroprotective Effects

The anticonvulsant activity of triazole compounds has been documented, with some showing the ability to inhibit voltage-gated sodium channels (VGSCs). This mechanism suggests that this compound could be investigated further for neuroprotective applications and potential use in treating epilepsy .

Agricultural Applications

Pesticide Development

Triazole compounds are known for their role in agriculture as fungicides and herbicides. The incorporation of the sulfonamide group in this compound may enhance its efficacy as a pesticide by improving solubility and bioavailability in plant systems. This compound could be synthesized into formulations aimed at controlling fungal diseases in crops .

Plant Growth Regulators

There is ongoing research into the use of triazole derivatives as plant growth regulators. These compounds can influence plant metabolism and development, potentially leading to increased yields and improved resistance to environmental stresses. The specific application of this compound in this area remains to be explored but holds promise based on related studies .

Materials Science

Polymer Chemistry

The unique properties of triazole compounds make them suitable for use in polymer chemistry. They can act as cross-linking agents or modifiers in polymer matrices, potentially enhancing mechanical properties and thermal stability. Research into the synthesis of polymer composites incorporating triazole derivatives could lead to innovative materials with tailored properties for specific applications .

Case Studies and Research Findings

| Study | Findings | Implications |

|---|---|---|

| PMC7412134 | Demonstrated cytotoxicity of triazole-thiones against MCF-7 cell line | Potential for anticancer drug development |

| MDPI Study | Investigated microwave-assisted synthesis of triazoles | Efficient methods for synthesizing derivatives |

| De Gruyter Article | Explored crystal structures of triazole compounds | Insights into molecular interactions and stability |

Mechanism of Action

The mechanism of action of N-(5-amino-4H-1,2,4-triazol-3-yl)propane-1-sulfonamide involves its interaction with specific molecular targets. For example, some derivatives of this compound have been shown to bind to Candida albicans lanosterol 14α-demethylase, inhibiting its activity and leading to antifungal effects . The exact pathways and molecular targets can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of sulfonamide-triazole derivatives are highly influenced by substituents on the sulfonamide and heterocyclic rings. Key analogs include:

Key Observations :

- Aliphatic vs. Aromatic Substituents : The target compound’s propane sulfonamide may improve solubility compared to pyridine-based analogs (e.g., 32 , 35 ), which have rigid aromatic systems .

- Thermal Stability : Pyridine derivatives exhibit higher melting points (>200°C), suggesting stronger crystal packing due to π-π interactions .

Anticancer Activity

Pyridine-3-sulfonamide analogs (e.g., 34 , 36 ) were screened against the NCI-60 cancer cell panel at 10⁻⁵ M, showing Inhibition Growth Percent (IGP) values ≥10% for leukemia (K-562) and renal cancer (A498) cell lines . For example:

- Compound 34 : IGP of 32% against A498 .

- Compound 36 : Broad-spectrum activity with IGPs >20% across multiple lines .

Antifungal Activity

Triazole-sulfonamide hybrids are known to inhibit fungal cytochrome P450 enzymes. For instance:

- Compound 26 (): Inhibited Candida albicans with MIC values comparable to fluconazole .

- Benzimidazole-triazole hybrids (): Showed MICs of 0.5–8 µg/mL against C. albicans and Aspergillus fumigatus .

The absence of a pyridine ring in the target compound may reduce steric hindrance, enhancing binding to fungal targets.

Enzyme Inhibition

Carbonic anhydrase (CA) inhibitors like acetazolamide share structural motifs with sulfonamide-triazoles. Supuran et al. () highlighted that pyridine sulfonamides inhibit CA isoforms involved in tumor hypoxia . The target compound’s propane sulfonamide could mimic CA-active motifs, though direct evidence is lacking.

Biological Activity

N-(5-amino-4H-1,2,4-triazol-3-yl)propane-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential therapeutic applications, supported by research findings and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 5-amino-4H-1,2,4-triazole with suitable sulfonyl chlorides or sulfonamides. Various methodologies have been explored to optimize yields and purity. For instance, microwave-assisted synthesis has been shown to enhance reaction efficiency and reduce reaction times significantly .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the 1,2,4-triazole moiety. For example, a related study demonstrated that synthesized sulfonamides with a 1,2,4-triazine structure exhibited significant anticancer activity against human breast cancer cell lines MCF-7 and MDA-MB-231. The most active compounds showed IC50 values lower than those of established chemotherapeutics like chlorambucil .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 50 | MCF-7 |

| Compound B | 42 | MDA-MB-231 |

| Chlorambucil | 78 | Reference |

The biological activity was confirmed through cell viability assays which indicated a dose-dependent inhibition of cell growth.

The mechanism by which this compound exerts its anticancer effects is thought to involve the inhibition of key enzymes involved in cell proliferation and survival. Molecular docking studies have suggested that these compounds may bind effectively to estrogen receptors and other relevant targets in cancer cells .

Other Biological Activities

Beyond anticancer effects, compounds with the triazole structure have been investigated for their antiviral properties. Research indicates that certain triazole derivatives can inhibit viral replication and exhibit activity against various viral infections . Moreover, they have been identified as potential agents in treating neurological disorders due to their ability to modulate neurotransmitter systems .

Case Studies

A notable case study involved the evaluation of a series of triazole derivatives for their antibacterial activity. In vitro tests demonstrated that some derivatives exhibited potent activity against multi-drug resistant strains of bacteria, suggesting their potential as new antimicrobial agents .

Q & A

Basic: What synthetic methodologies are established for preparing N-(5-amino-4H-1,2,4-triazol-3-yl)propane-1-sulfonamide?

Answer:

The synthesis of this compound typically involves constructing the 1,2,4-triazole core and introducing the sulfonamide moiety. A validated approach for analogous triazole derivatives uses succinic anhydride and aminoguanidine hydrochloride as starting materials, followed by reaction with amines to form propanamide intermediates ( ). For sulfonamide functionalization, nucleophilic substitution reactions with propane sulfonyl chloride or similar reagents are common. Key steps include:

- Cyclocondensation : Formation of the triazole ring under controlled pH and temperature.

- Sulfonylation : Reaction with sulfonyl chlorides in aprotic solvents (e.g., DMF) with bases like triethylamine.

Optimization : Reaction yields depend on stoichiometry, solvent polarity, and catalyst use (e.g., coupling agents like EDC/HATU for amide bond formation) ().

Basic: How can spectroscopic techniques confirm the structural integrity of this compound?

Answer:

A multi-technique approach is essential:

- 1H/13C NMR : Verify triazole ring protons (δ 7.5–8.5 ppm for NH groups) and sulfonamide signals (δ 3.0–3.5 ppm for CH2-SO2) ().

- IR Spectroscopy : Confirm sulfonamide S=O stretches (~1350–1150 cm⁻¹) and triazole N-H bends (~3300 cm⁻¹) ().

- LC-MS : Validate molecular weight and purity ().

Best Practice : Cross-reference with X-ray crystallography (if crystalline) using SHELXL for refinement ( ).

Advanced: How can computational tools predict the biological activity of this compound?

Answer:

Computational workflows are critical for activity prediction:

- Molecular Docking : Use tools like AutoDock Vina to model interactions with target proteins (e.g., malaria PfATP4 or matrix metalloproteinases) ().

- PASS Algorithm : Predict antimicrobial or anticancer potential based on structural analogs ().

- ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity ().

Case Study : A related sulfonamide-triazole hybrid (CHEMBL2007613) showed low cytotoxicity (GUSAR) and upregulated PCDH17, suggesting neuroprotective potential ().

Advanced: How can researchers resolve contradictions in reported biological activities of triazole sulfonamides?

Answer:

Contradictions often arise from structural variations or assay conditions. Strategies include:

- SAR Analysis : Compare substituent effects (e.g., sulfanyl vs. sulfonyl groups) on activity ().

- Standardized Assays : Re-evaluate activity under uniform conditions (pH, cell lines, controls).

- Meta-Analysis : Pool data from studies like Boechat et al. (antimalarial triazoles) and Jain et al. (MMP inhibitors) to identify trends ().

Example : The antiplasmodial activity of N-(5-trifluoromethyl-triazol-3-yl)benzenesulfonamides varied with electron-withdrawing substituents ().

Advanced: What experimental designs optimize the stability and reactivity of this compound in biological systems?

Answer:

- Stability Studies : Use HPLC to monitor degradation under physiological pH (4–8) and temperature ().

- Prodrug Strategies : Modify sulfonamide groups (e.g., esterification) to enhance solubility ().

- Co-crystallization : Improve thermal stability via co-crystals with cyclodextrins ( ).

Data Table : Stability profile of analogs ():

| Derivative | Solubility (mg/mL) | Half-life (pH 7.4) |

|---|---|---|

| Compound A | 0.12 | 8.2 h |

| Compound B | 0.45 | 12.6 h |

Advanced: How can structural modifications enhance the pharmacological profile of this compound?

Answer:

- Heterocyclic Fusion : Introduce pyrazole or thiazole rings to improve binding affinity ().

- Fluorination : Add CF3 groups to enhance metabolic stability ().

- Hybridization : Merge with adamantane () or indole moieties () for multitarget effects.

Case Study : N-(5-(ethylthio)-triazol-3-yl)methyl-3-methylbenzamide showed dual kinase inhibition and antioxidant activity ().

Advanced: What crystallographic techniques are recommended for resolving the 3D structure of this compound?

Answer:

- Single-Crystal X-ray Diffraction (SCXRD) : Use SHELXL for refinement of high-resolution data ( ).

- Twinned Data Handling : Apply SHELXD for structure solution in cases of twinning ( ).

- Powder XRD : For non-crystalline samples, pair with DFT-based structure prediction ().

Advanced: How do tautomeric forms of the triazole ring impact the compound’s reactivity and bioactivity?

Answer:

The 1,2,4-triazole ring exhibits prototropic tautomerism , influencing hydrogen-bonding and electronic properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.